hERG Safety Margin: CJ033466 Exhibits Widest Cardiac Safety Margin Among Cisapride, Mosapride, and Prucalopride
In a whole-cell patch-clamp study in HEK293 cells, CJ033466 weakly blocked the hERG potassium channel with an IC50 of 2.6 μM . In contrast, cisapride potently inhibited hERG with an IC50 of 0.0445 μM , while mosapride produced no significant effect on recombinant hERG current . The safety margin, calculated as the ratio of hERG IC50 to 5-HT4 EC50, was widest for CJ033466 among the three agonists , translating to a >58-fold lower hERG affinity compared to cisapride. This suggests a lower clinical risk of cardiac arrhythmia in CJ033466 compared with the other 2 agonists .
| Evidence Dimension | hERG channel inhibition and cardiac safety margin |
|---|---|
| Target Compound Data | hERG IC50 = 2.6 μM |
| Comparator Or Baseline | Cisapride hERG IC50 = 0.0445 μM; Mosapride no significant effect |
| Quantified Difference | Safety margin widest for CJ033466; >58-fold lower hERG affinity than cisapride |
| Conditions | Whole-cell patch-clamp in HEK293 cells expressing hERG |
Why This Matters
CJ033466 presents a substantially lower risk of QT prolongation and arrhythmia, a critical procurement factor for in vivo studies where cardiac safety is paramount.
- [1] Toga T, Kohmura Y, Kawatsu R. The 5-HT(4) agonists cisapride, mosapride, and CJ-033466, a Novel potent compound, exhibit different human ether-a-go-go-related gene (hERG)-blocking activities. J Pharmacol Sci. 2007 Oct;105(2):207-10. View Source
- [2] Rampe D, Roy ML, Dennis A, Brown AM. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG. FEBS Lett. 1997 Nov 3;417(1):28-32. View Source
- [3] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. J Pharmacol Exp Ther. 2001 Dec;299(3):1007-12. View Source
